Fmoc-Ser(PO(NHPr)2)-OH

Solid-Phase Peptide Synthesis Phosphopeptide Chemistry Hyperacid-Labile Resins

Fmoc-Ser(PO(NHPr)2)-OH is a fully protected phosphodiamidate serine building block that eliminates the acidic proton present in standard monobenzyl-protected phosphoserine derivatives. This prevents premature peptide cleavage from hyperacid-labile resins (e.g., 2-chlorotrityl) and avoids piperidine salt formation during Fmoc deprotection that otherwise consumes activated amino acids. Essential for synthesizing long (>20 residues), aggregation-prone, or multiply phosphorylated peptides with high crude purity and reagent efficiency in automated Fmoc SPPS platforms.

Molecular Formula C24H32N3O6P
Molecular Weight 489.5 g/mol
Cat. No. B12409824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(PO(NHPr)2)-OH
Molecular FormulaC24H32N3O6P
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1
InChIKeyUSPCXPRZWZJDNX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(PO(NHPr)2)-OH: A Phosphodiamidate-Protected Serine Building Block for Phosphopeptide Synthesis


Fmoc-Ser(PO(NHPr)2)-OH (CAS: 216061-08-4) is a fully protected phosphorylated serine derivative designed for use in Fmoc solid-phase peptide synthesis (SPPS) . This building block incorporates a phosphate group masked as a phosphodiamidate, a structural feature that distinguishes it from standard monobenzyl-protected phosphoserine derivatives . Its intended application is the efficient, site-specific incorporation of O-phosphoserine residues into synthetic peptides, enabling the study of protein phosphorylation without the synthetic complications associated with traditional phosphate protection strategies .

Why Standard Phosphoserine Building Blocks Cannot Be Interchanged with Fmoc-Ser(PO(NHPr)2)-OH


The critical limitation of standard Fmoc-protected phosphoserine building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH, stems from the presence of a residual acidic proton on the monoprotected phosphate group . This acidic moiety drives two detrimental side reactions in Fmoc SPPS: (1) premature peptide cleavage from hyperacid-labile resins like 2-chlorotrityl resin, and (2) formation of piperidine salts during Fmoc deprotection that subsequently consume activated amino acids in downstream coupling steps, reducing reagent efficiency . Direct substitution with an unprotected phosphoserine analog is also incompatible due to β-elimination under basic piperidine conditions . Fmoc-Ser(PO(NHPr)2)-OH overcomes these intrinsic liabilities through its fully protected phosphodiamidate structure, making it a chemically distinct, non-interchangeable tool for challenging phosphopeptide syntheses.

Quantitative Differentiation: Comparative Performance of Fmoc-Ser(PO(NHPr)2)-OH vs. Standard Phosphoserine Analogs


Elimination of Premature Peptide Cleavage from 2-Chlorotrityl Resin

In contrast to standard monobenzyl-protected phosphoserine derivatives (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), which retain an acidic proton that catalyzes premature peptide cleavage from hyperacid-labile resins, Fmoc-Ser(PO(NHPr)2)-OH is a fully protected phosphodiamidate devoid of any residual acidic proton . Model studies indicate that this structural modification effectively eliminates acid-catalyzed cleavage during Fmoc SPPS .

Solid-Phase Peptide Synthesis Phosphopeptide Chemistry Hyperacid-Labile Resins

Mitigation of Piperidine Salt Formation During Fmoc Deprotection

The acidic proton in standard monobenzyl-protected phosphoserine derivatives leads to the formation of piperidine salts during Fmoc removal, which subsequently react with activated Fmoc-amino acids during coupling steps, reducing effective reagent concentration . Fmoc-Ser(PO(NHPr)2)-OH, as a neutral phosphodiamidate, does not form such salts, thereby preserving the intended stoichiometry of coupling reagents .

Peptide Synthesis Fmoc Deprotection Reagent Consumption

Suppression of β-Elimination During Piperidine Treatment

Unprotected O-phosphoserine residues are prone to β-elimination under the basic conditions (piperidine) used for Fmoc removal, leading to dehydroalanine formation and peptide chain scission . While standard monobenzyl protection (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) mitigates this via a residual acidic proton, the fully protected phosphodiamidate in Fmoc-Ser(PO(NHPr)2)-OH provides robust protection against base-catalyzed elimination without introducing an acidic moiety .

Phosphopeptide Stability Base-Catalyzed Degradation Fmoc SPPS

Full Deprotection Under Standard TFA Cleavage Conditions

The dipropylamino groups of the phosphodiamidate protection in Fmoc-Ser(PO(NHPr)2)-OH are completely removed during the standard TFA cleavage and global deprotection step at the end of Fmoc SPPS, regenerating the native phosphoserine residue . This contrasts with other protection schemes that may require additional, harsh deprotection steps.

Peptide Cleavage Phosphate Deprotection TFA Labile Groups

Optimal Use Cases for Fmoc-Ser(PO(NHPr)2)-OH in Phosphopeptide Synthesis


Synthesis of Long or Difficult Phosphopeptides on Hyperacid-Labile Resins

When synthesizing lengthy phosphopeptides (e.g., >20 residues) or those prone to aggregation on highly acid-sensitive resins like 2-chlorotrityl, the use of Fmoc-Ser(PO(NHPr)2)-OH is strongly indicated to prevent premature peptide loss and ensure high crude purity. The absence of an acidic proton on the phosphodiamidate group eliminates the resin cleavage side reaction observed with monobenzyl-protected analogs .

Preparation of Multiply Phosphorylated Peptide Sequences

For peptides containing multiple phosphoserine residues, the cumulative effect of piperidine salt formation from standard monobenzyl-protected building blocks can severely compromise coupling yields. Fmoc-Ser(PO(NHPr)2)-OH, as a neutral building block, avoids this issue, enabling more efficient assembly of complex, multiply phosphorylated sequences .

High-Throughput Automated Phosphopeptide Library Generation

In automated Fmoc SPPS platforms, minimizing side reactions is critical for maintaining instrument performance and batch-to-batch consistency. The clean chemistry of Fmoc-Ser(PO(NHPr)2)-OH reduces the risk of salt accumulation and resin loss, making it a preferred building block for the production of phosphopeptide libraries for kinase/phosphatase substrate screening or inhibitor development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ser(PO(NHPr)2)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.